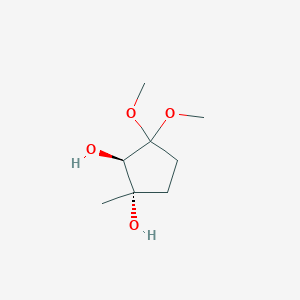![molecular formula C16H25BrNO3P B14204795 Phosphonic acid, [(4-bromophenyl)-1-piperidinylmethyl]-, diethyl ester CAS No. 823185-56-4](/img/structure/B14204795.png)
Phosphonic acid, [(4-bromophenyl)-1-piperidinylmethyl]-, diethyl ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Phosphonic acid, [(4-bromophenyl)-1-piperidinylmethyl]-, diethyl ester is a chemical compound with the molecular formula C14H22BrNO3P It is a derivative of phosphonic acid and contains a bromophenyl group attached to a piperidinylmethyl moiety, with two ethyl ester groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of phosphonic acid, [(4-bromophenyl)-1-piperidinylmethyl]-, diethyl ester typically involves the esterification of phosphonic acid with the appropriate bromophenyl and piperidinylmethyl groups. One common method involves the use of triethyl orthoacetate as a reagent and solvent, which facilitates the esterification process. The reaction is carried out at elevated temperatures to achieve the desired diethyl ester product .
Industrial Production Methods
Industrial production of this compound may involve large-scale esterification processes using similar reagents and conditions as those used in laboratory synthesis. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
Phosphonic acid, [(4-bromophenyl)-1-piperidinylmethyl]-, diethyl ester can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphonic acid derivatives with different oxidation states.
Reduction: Reduction reactions can convert the bromophenyl group to other functional groups.
Substitution: The bromine atom in the bromophenyl group can be substituted with other nucleophiles in substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phosphonic acid derivatives, while substitution reactions can produce various substituted phosphonic acid esters.
Wissenschaftliche Forschungsanwendungen
Phosphonic acid, [(4-bromophenyl)-1-piperidinylmethyl]-, diethyl ester has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-phosphorus bonds.
Biology: The compound can be used in the study of enzyme inhibition and as a potential lead compound for drug development.
Industry: The compound can be used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of phosphonic acid, [(4-bromophenyl)-1-piperidinylmethyl]-, diethyl ester involves its interaction with molecular targets such as enzymes or receptors. The bromophenyl group can participate in binding interactions, while the piperidinylmethyl moiety can enhance the compound’s affinity for its target. The phosphonic acid ester groups can also play a role in the compound’s overall activity and stability.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Phosphonic acid, P-[(4-bromophenyl)ethenyl]-, dimethyl ester
- Phosphonic acid, P-[(4-bromophenyl)difluoromethyl]-, diethyl ester
- Phosphonic acid, P-[(4-nitrophenyl)-, diethyl ester
Uniqueness
Phosphonic acid, [(4-bromophenyl)-1-piperidinylmethyl]-, diethyl ester is unique due to the presence of the piperidinylmethyl group, which can enhance its binding affinity and specificity for certain molecular targets. This distinguishes it from other similar compounds that may lack this structural feature.
Eigenschaften
CAS-Nummer |
823185-56-4 |
|---|---|
Molekularformel |
C16H25BrNO3P |
Molekulargewicht |
390.25 g/mol |
IUPAC-Name |
1-[(4-bromophenyl)-diethoxyphosphorylmethyl]piperidine |
InChI |
InChI=1S/C16H25BrNO3P/c1-3-20-22(19,21-4-2)16(18-12-6-5-7-13-18)14-8-10-15(17)11-9-14/h8-11,16H,3-7,12-13H2,1-2H3 |
InChI-Schlüssel |
HZYQAGKYSGVDKO-UHFFFAOYSA-N |
Kanonische SMILES |
CCOP(=O)(C(C1=CC=C(C=C1)Br)N2CCCCC2)OCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![5-Bromo-2-[(3-bromoanilino)methyl]phenol](/img/structure/B14204725.png)


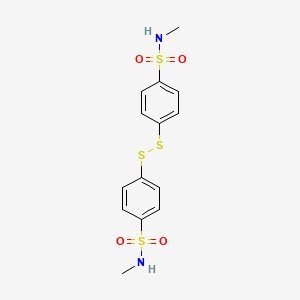
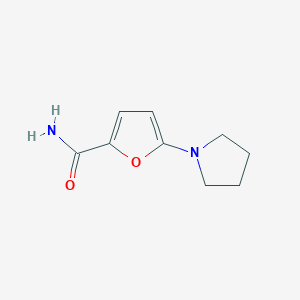
![1-[(2,3-Dimethylbut-2-en-1-yl)oxy]-3,5-dimethoxybenzene](/img/structure/B14204754.png)
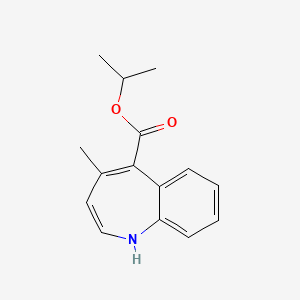
![1H-Benzimidazole, 2-[2-(1H-imidazol-2-yl)phenyl]-5-methoxy-](/img/structure/B14204766.png)
![1-[2-(4-Methoxyphenyl)-4H-1,4-benzothiazin-4-yl]ethan-1-one](/img/structure/B14204767.png)
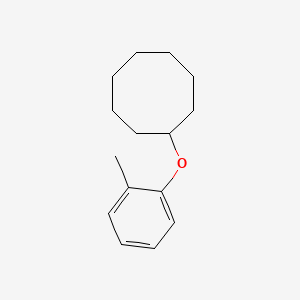
![D-Leucyl-D-alanyl-N-[(3-iodophenyl)methyl]-D-phenylalaninamide](/img/structure/B14204773.png)
